molecular formula C8H18N2O B13266733 2-[(3-Methylpentan-2-yl)amino]acetamide

2-[(3-Methylpentan-2-yl)amino]acetamide

Cat. No.: B13266733
M. Wt: 158.24 g/mol
InChI Key: GSRVTZHDNKCUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylpentan-2-yl)amino]acetamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(3-methylpentan-2-ylamino)acetamide

InChI

InChI=1S/C8H18N2O/c1-4-6(2)7(3)10-5-8(9)11/h6-7,10H,4-5H2,1-3H3,(H2,9,11)

InChI Key

GSRVTZHDNKCUHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC(=O)N

Origin of Product

United States

Structural and Spectroscopic Characterization of 2 3 Methylpentan 2 Yl Amino Acetamide

Spectroscopic Analysis Techniques

The definitive identification and structural confirmation of a synthesized organic compound like 2-[(3-Methylpentan-2-yl)amino]acetamide would rely on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules.

¹H NMR: Proton NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons on the ethyl and methyl groups of the 3-methylpentan-2-yl moiety, the methine protons, the methylene (B1212753) protons of the acetamide (B32628) group, and the protons of the primary amide (-NH₂) and secondary amine (-NH-) groups. The splitting patterns (singlet, doublet, triplet, multiplet) of these signals would provide crucial information about adjacent protons.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, carbonyl), allowing for the identification of the carbonyl carbon of the acetamide group, as well as the various aliphatic carbons of the pentyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on reported experimental data.)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Carbonyl (C=O) - ~175
CH₂ (acetamide) ~3.2 (s) ~50
CH (pentan-2-yl) ~2.8 (m) ~58
CH (pentan-3-yl) ~1.5 (m) ~40
CH₂ (pentan-4-yl) ~1.3 (m) ~25
CH₃ (pentan-5-yl) ~0.9 (t) ~11
CH₃ (pentan-1-yl) ~1.1 (d) ~18
CH₃ (at C3) ~0.9 (d) ~15
NH (amine) Broad singlet -

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amide and secondary amine, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). C-H stretching and bending vibrations from the aliphatic parts of the molecule would also be prominent.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is predictive and not based on reported experimental data.)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide & Amine) Stretch 3400-3200
C-H (Aliphatic) Stretch 2960-2850
C=O (Amide I) Stretch ~1650

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), corresponding to the molecular weight of the compound (158.24 g/mol ).

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass of the molecular ion, which can be used to determine the elemental formula (C₈H₁₈N₂O).

LCMS: Liquid Chromatography-Mass Spectrometry would be used to separate the compound from any impurities before it enters the mass spectrometer, ensuring the obtained mass spectrum is from the pure compound. The fragmentation pattern observed in the mass spectrum would give clues about the structure, as the molecule would break at its weakest bonds.

Elemental Analysis

Elemental analysis would be performed to determine the empirical formula of the compound by measuring the percentage of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages should match the theoretical percentages calculated from the chemical formula C₈H₁₈N₂O (C, 60.72%; H, 11.46%; N, 17.70%; O, 10.11%).

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy provides complementary information to IR spectroscopy. While IR is good for observing polar functional groups, Raman is often better for non-polar bonds. For this compound, the C-C backbone and C-H bonds would produce strong signals in the Raman spectrum.

Advanced Structural Elucidation

For an unambiguous confirmation of the structure, especially the stereochemistry if a specific stereoisomer was synthesized, advanced analytical techniques could be employed. These might include two-dimensional NMR experiments (like COSY, HSQC, HMBC) to establish the connectivity between protons and carbons. In the absence of single crystals for X-ray crystallography, these advanced NMR techniques are the definitive methods for structural elucidation in solution.

Structural and Spectroscopic Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough and extensive search of publicly available scientific databases and literature has been conducted to gather information on the structural and spectroscopic properties of the chemical compound this compound. The investigation specifically aimed to uncover data related to its single-crystal X-ray diffraction, conformational analysis, and the nature of its intramolecular and intermolecular interactions, such as hydrogen bonding networks.

Despite these efforts, no published studies providing single-crystal X-ray diffraction data for this compound could be located. Consequently, critical information required for a detailed structural characterization, including crystallographic parameters, bond lengths, and bond angles, is not available.

Furthermore, the search did not yield any specific spectroscopic or diffraction-based conformational analyses for this compound. Such studies are essential for understanding the three-dimensional arrangement of the molecule and identifying its preferred shapes (conformers).

Finally, without experimental structural data, a definitive investigation into the intramolecular and intermolecular interactions, particularly the hydrogen bonding networks that are likely to be present given the molecule's structure, cannot be detailed.

Therefore, the specific, data-driven article requested, structured around the provided outline, cannot be generated at this time due to the absence of the necessary foundational research findings in the public domain.

Computational and Theoretical Studies on 2 3 Methylpentan 2 Yl Amino Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental in understanding the intrinsic characteristics of a compound like 2-[(3-Methylpentan-2-yl)amino]acetamide.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its most stable three-dimensional arrangement, or molecular geometry. By optimizing the geometry, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Furthermore, DFT is instrumental in revealing the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. These calculations can also determine the distribution of electronic charge across the molecule, identifying electron-rich and electron-deficient regions. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of this compound using DFT
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.2 D

Vibrational Frequency Predictions and Experimental Correlation

Theoretical vibrational analysis is another powerful application of quantum chemical calculations. By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) spectrum can be generated. This predicted spectrum can then be compared with experimental IR spectra for validation of the computational model. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For instance, the characteristic C=O stretch of the acetamide (B32628) group and the N-H stretch of the secondary amine would be predicted. Empirical scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonic effects not considered in the standard harmonic approximation. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. For this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack. These would likely be centered around the oxygen and nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. researchgate.netnih.gov This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactivity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other biological macromolecules. These methods are particularly relevant in the context of drug discovery and design.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.govyoutube.com In the case of this compound, docking studies could be employed to investigate its potential to bind to various biological targets. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. dergipark.org.tr This score provides an estimate of the strength of the interaction. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein
Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A-7.2LYS72, GLU91, VAL57
Cyclooxygenase-2-6.8ARG120, TYR355, SER530
Acetylcholinesterase-8.1TRP84, TYR130, PHE330

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov For this compound, an MD simulation would involve calculating the trajectory of each atom in the molecule by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the relative stabilities of these conformations. nih.govchemrxiv.org

Natural Bond Orbital (NBO) and Atom in Molecule (AIM) Analyses

Computational chemistry provides powerful tools to investigate the electronic structure and bonding characteristics of molecules. Among these, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are pivotal in elucidating the nature of intramolecular and intermolecular interactions. While specific NBO and AIM studies on this compound are not extensively documented in publicly available literature, the principles of these analyses can be applied to understand its potential electronic properties based on studies of related acetamide derivatives.

Natural Bond Orbital (NBO) Analysis is a method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that align with the intuitive Lewis structure representation of bonding. This analysis provides insights into charge distribution, hyperconjugative interactions, and the strength of chemical bonds. For a molecule like this compound, an NBO analysis would likely reveal significant charge delocalization within the acetamide group. The nitrogen and oxygen atoms are expected to exhibit negative natural charges due to their high electronegativity, while the adjacent carbonyl carbon would carry a partial positive charge.

Key interactions that could be quantified by NBO analysis include the hyperconjugative interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds. For instance, the interaction between the nitrogen lone pair (n) and the antibonding orbital of the carbonyl group (π* C=O) is a characteristic feature of amides, contributing to the resonance stabilization of the peptide-like bond. This interaction results in a degree of double bond character for the C-N bond, leading to a planar geometry around the amide linkage. Studies on other acetamide derivatives have shown that these hyperconjugative interactions are crucial in determining the molecule's conformational preferences and reactivity. nih.govresearchgate.net

Atom in Molecule (AIM) Analysis , developed by Richard Bader, provides a different yet complementary perspective by analyzing the topology of the electron density to partition a molecule into atomic basins. This method allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs). A BCP is a point where the gradient of the electron density is zero.

For this compound, an AIM analysis would identify BCPs for all covalent bonds, and the electron density (ρ) and its Laplacian (∇²ρ) at these points would reveal the nature of these bonds. Covalent bonds typically show high ρ and negative ∇²ρ values, indicating a concentration of electron density. Furthermore, AIM is particularly useful for identifying and characterizing weaker intramolecular interactions, such as hydrogen bonds. It is plausible that intramolecular hydrogen bonds could exist in certain conformations of this compound, for example, between the amine hydrogen and the carbonyl oxygen. The presence of a BCP between these atoms, along with specific topological properties, would confirm and quantify such an interaction. acs.org

While awaiting specific computational studies on this compound, the application of NBO and AIM methodologies to analogous systems provides a robust framework for predicting its electronic structure and bonding patterns.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features that govern a specific biological response. tandfonline.comnih.govconicet.gov.ar Although specific QSAR models for this compound are not detailed in the available literature, the compound's structural similarity to other anticonvulsant agents suggests its potential inclusion in such studies. nih.govacs.org

Development of Predictive Models based on Structural Descriptors

The development of a QSAR model begins with a dataset of compounds with known biological activities. For a series of compounds including this compound, this would typically be anticonvulsant activity. The next step involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface area, volume).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

Once the descriptors are calculated, a mathematical model is built to correlate a subset of these descriptors with the observed biological activity. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). semanticscholar.org

For a hypothetical QSAR model involving this compound, key descriptors might include those related to its size and shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors in the acetamide moiety. The goal is to generate a statistically significant equation that can predict the activity of new, untested compounds based solely on their calculated descriptors.

Below is a hypothetical representation of descriptors that could be used in a QSAR study of anticonvulsant acetamides.

Descriptor TypeExample DescriptorsPotential Relevance for this compound
Topological Molecular Connectivity Indices (e.g., Chi indices)Describes the degree of branching and complexity of the alkyl chain.
Geometrical Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, influencing receptor binding.
Physicochemical LogP (octanol-water partition coefficient)Indicates the lipophilicity, which is crucial for crossing the blood-brain barrier.
Electronic Dipole Moment, Partial Charges on atomsReflects the polarity and potential for electrostatic interactions with a target.
Constitutional Number of Hydrogen Bond Donors/AcceptorsThe amide group contains both, which are often key for protein-ligand interactions.

Applicability Domain and Model Robustness

A critical aspect of QSAR modeling is to define its Applicability Domain (AD) . The AD is the chemical space of molecular structures for which the model can make reliable predictions. A prediction for a compound that falls outside the AD is considered an extrapolation and is likely to be unreliable. The AD is typically defined based on the range of descriptor values of the training set compounds. Various methods, such as distance-based approaches and probability density distribution, can be used to define the AD. nih.govacs.org

The robustness of a QSAR model refers to its stability and predictive power when faced with new data. A robust model should be able to make accurate predictions for compounds that were not used in its development. Several validation techniques are employed to assess model robustness:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency and predictive ability.

External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model building process.

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. A lack of correlation in the randomized models confirms that the original model is not due to chance. nih.govacs.org

For any QSAR model that could potentially include this compound, a thorough validation process would be essential to ensure its predictive reliability for designing new anticonvulsant candidates. nih.govacs.org The ultimate goal of such QSAR studies is to guide the synthesis of new molecules with enhanced activity and improved pharmacological profiles.

Chemical Reactivity and Derivatization of 2 3 Methylpentan 2 Yl Amino Acetamide

Fundamental Reaction Pathways

The reactivity of 2-[(3-methylpentan-2-yl)amino]acetamide is centered around the nitrogen and carbonyl functionalities. These sites are susceptible to oxidation, reduction, and nucleophilic substitution, which are fundamental pathways for altering the molecule's structure and properties.

Oxidation Reactions

The oxidation of secondary amines and amides can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on this compound are not extensively documented, the expected reactivity can be inferred from the behavior of similar compounds. The secondary amine is a primary site for oxidation. Mild oxidizing agents can convert secondary amines to hydroxylamines or nitrones. Stronger oxidizing agents can lead to the cleavage of the N-C bond. The acetamide (B32628) group is generally less susceptible to oxidation but can undergo transformation under harsh conditions.

It is important to note that the oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a well-established area of organic chemistry, with many reagents available for these transformations. wikipedia.orglibretexts.orgkhanacademy.org However, the oxidation of the amino and acetamide functionalities of this compound would proceed via different mechanisms.

Reduction Reactions

The acetamide group in this compound can be reduced to the corresponding ethylamine (B1201723) derivative. This transformation effectively converts the amide into an amine, a reaction of significant utility in organic synthesis. Powerful reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing amides to amines. harvard.edu The reaction proceeds via a hydride transfer mechanism, leading to the formation of a diamine product. Another modern approach involves the use of nickel-catalyzed reductions, which can also effectively transform secondary and tertiary amides into their corresponding amines and is tolerant of a variety of functional groups. nih.gov

Reducing Agent Product General Applicability
Lithium Aluminum Hydride (LiAlH₄)N¹-(3-methylpentan-2-yl)ethane-1,2-diamineBroad, reduces various amides
Nickel Catalyst with SilaneN¹-(3-methylpentan-2-yl)ethane-1,2-diamineTolerant of other functional groups

This table provides a summary of potential reduction reactions for the acetamide moiety.

Nucleophilic Substitution Reactions involving the Amino Group

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in a variety of nucleophilic substitution reactions.

One of the most common reactions is N-alkylation, where the hydrogen atom on the nitrogen is replaced by an alkyl group. researchgate.net This can be achieved by reacting the aminoacetamide with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.orgsavemyexams.comchemistryguru.com.sgchemguide.co.uk The initial product is an ammonium (B1175870) salt, which is then deprotonated to yield the tertiary amine. It is important to control the reaction conditions to avoid multiple alkylations, as the resulting tertiary amine can also act as a nucleophile.

The amino group can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of a di-amide derivative.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be systematically approached by modifying either the acetamide portion or the branched alkyl amine moiety of the molecule.

Modification of the Acetamide Moiety

The acetamide moiety can be modified in several ways to generate a library of analogs. A common strategy for the synthesis of N-substituted acetamides involves the reaction of a primary or secondary amine with an acetylating agent. nih.govrsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.govresearchgate.netwikipedia.orgperiodikos.com.br By analogy, derivatives of this compound with substitutions on the acetamide backbone can be prepared.

For instance, starting with 3-methylpentan-2-amine, reaction with a substituted 2-haloacetamide (e.g., 2-chloro-N-substituted acetamide) would introduce various functionalities on the carbon adjacent to the carbonyl group. A variety of substituents can be introduced, leading to a wide range of derivatives.

Reactant 1 Reactant 2 Resulting Derivative Class
3-Methylpentan-2-amine2-Chloro-N-arylacetamide2-[(3-Methylpentan-2-yl)amino]-N-arylacetamide
3-Methylpentan-2-amine2-Bromo-N-alkylacetamide2-[(3-Methylpentan-2-yl)amino]-N-alkylacetamide
3-Methylpentan-2-amineEthyl 2-chloroacetateEthyl 2-[(3-methylpentan-2-yl)amino]acetate

This table illustrates synthetic strategies for modifying the acetamide moiety.

Furthermore, the amide bond itself can be part of a larger heterocyclic structure through intramolecular cyclization reactions, a common strategy in the synthesis of nitrogen-containing heterocycles. ekb.eg

Diversification of the Branched Alkyl Amine Moiety

The synthesis of analogs with different branched alkyl amine moieties can be achieved by starting with a variety of primary or secondary amines and reacting them with a suitable acetylating agent, such as 2-chloroacetamide (B119443) or ethyl chloroacetate (B1199739) followed by amidation. This approach allows for the introduction of a wide range of alkyl and aryl groups in place of the 3-methylpentan-2-yl group.

The general synthetic route involves the nucleophilic substitution of a haloacetamide with a desired amine. rsc.orgresearchgate.netorganic-chemistry.org The choice of the starting amine is crucial for the final structure of the analog.

Starting Amine Resulting Acetamide Derivative
Isopropylamine2-(Isopropylamino)acetamide
tert-Butylamine2-(tert-Butylamino)acetamide
Cyclohexylamine2-(Cyclohexylamino)acetamide
Aniline2-(Phenylamino)acetamide

This table provides examples of how diversification of the amine moiety can lead to various analogs.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Heterocyclic Synthesis

Despite a thorough search of scientific literature and chemical databases, detailed research on the specific chemical reactivity and applications of This compound in complex organic synthesis is not publicly available. While the compound is commercially available, indicating its synthesis and potential use in research or as an intermediate, no published studies were found that specifically detail its derivatization into heterocyclic structures or its role as a building block for advanced organic molecules, as per the requested article structure.

The field of organic synthesis extensively documents the use of various aminoacetamide derivatives as versatile synthons. For instance, N-substituted 2-cyanoacetamides are well-established precursors for a wide array of heterocyclic systems, including pyridines, pyrimidines, and thiazoles. ekb.egsapub.org Similarly, the reactivity of N-aryl 2-chloroacetamides is utilized in nucleophilic substitution reactions to construct complex molecular frameworks. However, the specific influence of the aliphatic, branched 3-methylpentan-2-yl substituent on the reactivity of the aminoacetamide scaffold has not been characterized in the accessible literature.

Consequently, it is not possible to provide a scientifically accurate and detailed account for the following outlined sections based on current research findings:

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Methylpentan-2-yl)amino]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves amide bond formation between 3-methylpentan-2-amine and chloroacetamide derivatives. Key steps include:

  • Alkylation reactions using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Temperature control (0–5°C) to minimize side reactions like over-alkylation.
  • Solvent selection (e.g., dichloromethane or THF) to enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm the branching at the 3-methylpentan-2-yl group and acetamide connectivity. For example, δ ~2.0 ppm (methyl protons) and δ ~170 ppm (amide carbonyl) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular weight (C₈H₁₆N₂O; theoretical ~156.12 g/mol) and isotopic patterns .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Contradictions often arise from conformational flexibility of the 3-methylpentan-2-yl group:

  • Perform variable-temperature NMR to observe dynamic effects (e.g., coalescence of split peaks at higher temperatures) .
  • Compare experimental data with computational models (DFT calculations) to predict coupling constants and verify stereoelectronic effects .
  • Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals unambiguously .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking:
    • Use tools like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs) based on the compound’s branched alkyl chain and amide group .
  • Surface Plasmon Resonance (SPR):
    • Immobilize the target protein and measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify thermodynamic parameters (ΔH, ΔS) to assess interaction feasibility under physiological conditions .

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours .
  • Analytical Monitoring:
    • Track degradation products via HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify hydrolysis byproducts (e.g., free amine or acetic acid derivatives) .
  • Kinetic Modeling:
    • Apply the Arrhenius equation to predict shelf-life at standard storage conditions (25°C) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for optimizing synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE):
    • Use a Box-Behnken design to test variables: reagent molar ratio (1:1–1:2), temperature (0–25°C), and solvent polarity (logP range 1–4) .
    • Analyze responses (yield, purity) via ANOVA to identify significant factors.
  • Response Surface Methodology (RSM):
    • Model interactions between variables and predict optimal conditions .

Q. How can researchers address low reproducibility in biological activity assays?

Methodological Answer:

  • Standardize Assay Conditions:
    • Control solvent (e.g., DMSO concentration ≤1%) and cell passage number .
  • Dose-Response Curves:
    • Use ≥3 independent replicates to calculate IC₅₀ values with 95% confidence intervals .
  • Negative/Positive Controls:
    • Include known inhibitors/agonists to validate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.